![molecular formula C18H16N2O B5502619 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5502619.png)

6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one involves immobilized palladium-catalyzed intramolecular carbon–carbon bond formation, as seen in the efficient synthesis of isoquinolino[1,2-b]quinazolin-8-ones. The process includes a key step where cyclization occurs between N-allyl-2-aminobenzamides and 2-bromobenzaldehyde, followed by intramolecular carbon–carbon bond formation using a novel catalyst (Bahadorikhalili et al., 2018).

Molecular Structure Analysis

The structure of derivatives undergoes significant changes during oxidation and alkylation reactions. Oxidation leads to compounds with varied functional groups, while alkylation reactions result in modifications at specific positions on the molecule, indicating the versatility of its molecular framework in undergoing structural transformations (Potikha, Kovtunenko, & Tarasevich, 2007).

Chemical Reactions and Properties

Chemical reactions involving 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one demonstrate its reactivity towards various reagents. The compound engages in condensation with aldehydes, acylation with acid anhydrides or chlorides, and interactions with isocyanates, showcasing a range of chemical behaviors and the potential for synthesizing diverse derivatives (Potikha & Kovtunenko, 2007).

Scientific Research Applications

Cholinesterase Inhibition

Derived from alkaloids dehydroevodiamine and rutaecarpine, compounds similar to 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one show promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in the context of antiamnesic therapy, with potential applications in treating conditions like Alzheimer's disease. Compound 12, closely related to the queried compound, is a moderate inhibitor of AChE, exhibiting selectivity towards this enzyme (Decker, 2005).

Antitumor Activity

Compounds structurally similar to 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one have been studied for their antitumor properties. For instance, purinoquinazoline derivatives demonstrated the ability to inhibit the growth of human tumor cell lines and induce DNA cleavage, suggesting their potential as antitumor agents. These findings are crucial in the quest for new cancer therapies (Settimo et al., 1998).

Antimalarial Lead

6,7-dimethoxyquinazoline-2,4-diamines, related to the compound , have been synthesized and evaluated for their antimalarial activity. A specific derivative, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, was identified as a highly potent antimalarial drug lead. This discovery is part of ongoing efforts to develop effective antimalarial medications (Mizukawa et al., 2021).

Epidermal Growth Factor Receptor (EGFR) Inhibition

Fused tricyclic quinazoline analogues, similar in structure to the compound , have been synthesized and evaluated as inhibitors of the EGFR tyrosine kinase activity. These compounds have shown promise in inhibiting EGFR, which is crucial for the development of novel cancer therapies (Rewcastle et al., 1996).

Antiviral Properties

Novel quinazolin-4(3H)-ones, including structures related to 6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one, have been designed and synthesized for antiviral applications. These compounds were tested against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona. Some derivatives showed significant inhibitory effects on these viruses, highlighting their potential in antiviral drug development (Selvam et al., 2007).

Anticonvulsant Activity

Research has been conducted on quinazolin-4(3H)-one derivatives for their potential anticonvulsant activities. These studies aim to explore the structural features necessary for anticonvulsant properties and enhance bioavailability. Various new quinazolinone derivatives have demonstrated promising anticonvulsant activities, paving the way for new treatments for convulsive disorders (Noureldin et al., 2017).

properties

IUPAC Name |

6,6-dimethyl-5H-isoquinolino[1,2-b]quinazolin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-18(2)11-12-7-3-4-8-13(12)16-19-15-10-6-5-9-14(15)17(21)20(16)18/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLWPRIXQKTKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N31)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

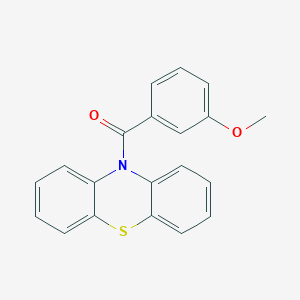

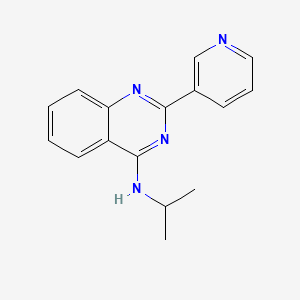

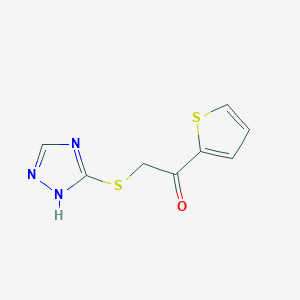

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)

![8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502623.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)

![5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5502638.png)

![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)